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For researchers, scientists, and drug development professionals, the rapid and accurate
detection of pathogens is paramount. Two prominent molecular methods, the Neogen ANSR
system and traditional Polymerase Chain Reaction (PCR), offer robust solutions but differ
significantly in their workflow, speed, and underlying technology. This guide provides an
objective comparison of their performance, supported by experimental data and detailed
protocols, to aid in selecting the most suitable method for your laboratory's needs.

Performance Comparison

The Neogen ANSR (Amplified Nucleic Single Temperature Reaction) system and PCR-based
methods are both powerful tools for pathogen detection, yet they operate on different
principles, leading to variations in performance characteristics. ANSR utilizes an isothermal
amplification method, specifically the Nicking Enzyme Amplification Reaction (NEAR)
technology, which allows for the rapid, exponential amplification of a specific DNA or RNA
target at a constant temperature.[1][2] In contrast, traditional PCR and its real-time variant
(qPCR) rely on thermal cycling—repeated heating and cooling cycles—to amplify target nucleic
acid sequences.[3]

The choice between these technologies often depends on the specific application, required
turnaround time, and the laboratory's capacity for handling complex workflows.
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Feature

Neogen ANSR

Traditional PCRIgPCR

Principle

Isothermal Ampilification
(NEAR Technology)[1]

Thermal Cycling
Amplification[3]

Time to Results (Post-

Enrichment)

As little as 10-20 minutes

Typically 1.5 to 3 hours

Total Time (including

enrichment)

As little as 10 hours for
Salmonella, 16-26 hours for

Listeria

Approximately 24 hours for
Salmonella

Simple three-step process:

Requires more complex steps

Ease of Use including DNA extraction and
Lyse, Incubate, and Read o
purification
_ Thermal cycler, centrifuge, and
) Small footprint ANSR reader )
Equipment o ] other molecular biology
with integrated incubator )
equipment
Target Nucleic Acid DNA or rRNA Primarily DNA

High, capable of detecting 1

High, with a reported sensitivity

Sensitivity ) ] of 0.04 CFU/g for Salmonella
cfu/analytical unit ) ] ]
in certain matrices
High, with inclusivity and High, with specificity
Specificity exclusivity often near 100% in dependent on primer and

validation studies

probe design

AOAC-RI Performance Tested
Method®" Certification

Yes, for various pathogens
including Salmonella and

Listeria

Yes, various PCR methods
have achieved this

certification.

Experimental Protocols
Neogen ANSR Workflow for Listeria monocytogenes

The ANSR for Listeria monocytogenes assay provides a rapid and straightforward protocol for

the detection of this pathogen in food and environmental samples. The workflow is designed for

ease of use, minimizing hands-on time and the potential for error.
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1. Enrichment:

e Samples are enriched in a single-step enrichment broth (e.g., LESS Plus Medium) for 16-24
hours, depending on the sample type.

2. Lysis:
o Asmall aliquot (50 L) of the enriched sample is transferred to a lysis tube.

e The lysis procedure involves a two-stage incubation: first at 37°C for 10 minutes, followed by
80°C for 20 minutes. This step effectively breaks open the bacterial cells to release the target
nucleic acids.

3. Amplification and Detection:

o A portion of the lysed sample is transferred to a reaction tube containing lyophilized ANSR
reagents.

e The tube is placed in the ANSR reader, which maintains a constant temperature of 56°C.

 |Isothermal amplification and real-time fluorescence detection occur simultaneously, with
results available in as little as 10 minutes. The software provides a clear positive or negative
result.

Real-Time PCR (qPCR) Workflow for Salmonella

The following protocol is a generalized representation based on FDA guidelines for the
detection of Salmonella in food samples.

1. Pre-enrichment:
o A 25¢g food sample is homogenized in 225 mL of Buffered Peptone Water (BPW).
e The mixture is incubated at 37°C for 16-20 hours to allow for the proliferation of Salmonella.

2. DNA Extraction and Purification:
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» A sample of the enrichment broth is taken for DNA extraction. This can be achieved using
various commercial kits, often involving a lysis step to break open the cells, followed by a
purification step (e.g., using spin columns) to remove PCR inhibitors.

3. gPCR Assay:

e The purified DNA is added to a PCR reaction mixture containing primers, a probe (e.g.,
TagMan), and a master mix with DNA polymerase.

e The reaction is run in a real-time PCR instrument. The thermal cycling protocol typically
includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing,
and extension.

o Fluorescence data is collected at each cycle, allowing for the real-time monitoring of DNA
amplification. The results are analyzed by the instrument's software.

Visualizing the Workflows and Comparison

To better illustrate the processes and their key distinctions, the following diagrams have been
generated using Graphviz.

Enrichment Lysis Amplification & Detection
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Caption: Neogen ANSR Experimental Workflow.
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Caption: Traditional PCR Experimental Workflow.
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Caption: Key Feature Comparison: ANSR vs. PCR.
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Conclusion

Both Neogen ANSR and PCR are highly effective and validated methods for the molecular
detection of pathogens. The Neogen ANSR system excels in environments where speed and
ease of use are critical. Its isothermal amplification technology and simplified workflow can
significantly reduce the time to results and the need for extensive technical training. Traditional
PCR and gPCR, while generally involving a longer and more complex workflow, remain a
cornerstone of molecular diagnostics, offering high sensitivity and specificity. The choice
between the two will ultimately be guided by the specific needs of the laboratory, including
sample throughput, desired turnaround time, available equipment, and personnel expertise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b8528818?utm_src=pdf-body
https://www.benchchem.com/product/b8528818?utm_src=pdf-body
https://www.benchchem.com/product/b8528818?utm_src=pdf-custom-synthesis
https://www.neogen.com/4a170b/globalassets/pim/assets/original/10033/ansr-for-listeria-monocytogenes_afnor_9824_kitinsert.pdf
https://bioing.cz/wp-content/uploads/2019/01/NE_ANSR_Brochure.pdf
https://www.fda.gov/media/168834/download
https://www.benchchem.com/product/b8528818#neogen-ansr-vs-pcr-comparison-for-pathogen-detection
https://www.benchchem.com/product/b8528818#neogen-ansr-vs-pcr-comparison-for-pathogen-detection
https://www.benchchem.com/product/b8528818#neogen-ansr-vs-pcr-comparison-for-pathogen-detection
https://www.benchchem.com/product/b8528818#neogen-ansr-vs-pcr-comparison-for-pathogen-detection
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8528818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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